Acebutolol hydrochloride
Acebutolol hydrochloride
Acebutolol hydrochloride is the hydrochloride salt of acebutolol, prepared using equimolar amounts of acebutolol and hydrogen chloride. It has a role as an anti-arrhythmia drug, a beta-adrenergic antagonist, an antihypertensive agent and a sympathomimetic agent. It contains an acebutolol(1+).
Acebutolol Hydrochloride is the hydrochloride salt form of acebutolol, a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents. (NCI04)
A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.
See also: Acebutolol (has active moiety).
Acebutolol Hydrochloride is the hydrochloride salt form of acebutolol, a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents. (NCI04)
A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.
See also: Acebutolol (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
34381-68-5
VCID:
VC20743885
InChI:
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
Molecular Formula:
C18H29ClN2O4
Molecular Weight:
372.9 g/mol
Acebutolol hydrochloride
CAS No.: 34381-68-5
VCID: VC20743885
Molecular Formula: C18H29ClN2O4
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Acebutolol hydrochloride is the hydrochloride salt of acebutolol, prepared using equimolar amounts of acebutolol and hydrogen chloride. It has a role as an anti-arrhythmia drug, a beta-adrenergic antagonist, an antihypertensive agent and a sympathomimetic agent. It contains an acebutolol(1+). Acebutolol Hydrochloride is the hydrochloride salt form of acebutolol, a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents. (NCI04) A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action. See also: Acebutolol (has active moiety). |
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CAS No. | 34381-68-5 |
Product Name | Acebutolol hydrochloride |
Molecular Formula | C18H29ClN2O4 |
Molecular Weight | 372.9 g/mol |
IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H |
Standard InChIKey | KTUFKADDDORSSI-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Colorform | White or slightly off-white, crystalline powder Crystals from anhydrous methanol-anhydrous diethyl ethe |
Melting Point | 141-143 °C |
Related CAS | 37517-30-9 (Parent) |
Solubility | 55.9 [ug/mL] (The mean of the results at pH 7.4) In ethanol, 70 mg/ml at room temperature In water, 200 mg/l at room temperature |
Synonyms | Acebutolol Acebutolol Hydrochloride Acetobutolol Apo Acebutolol Apo-Acebutolol ApoAcebutolol M and B 17803 A M and B 17803A M and B-17803 A M and B17803 A Monitan Neptal Novo Acebutolol Novo-Acebutolol NovoAcebutolol Prent Rhotral Sectral |
PubChem Compound | 441307 |
Last Modified | Sep 13 2023 |
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